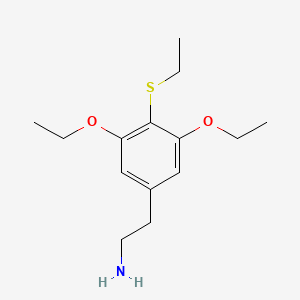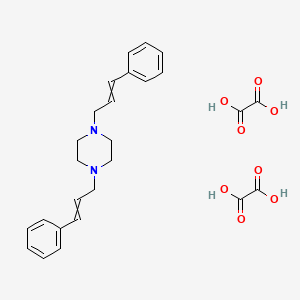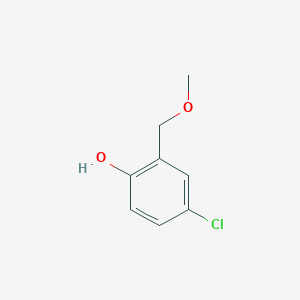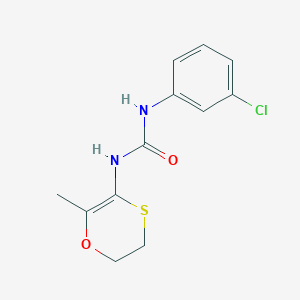![molecular formula C22H29NO3 B14394050 2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol CAS No. 89646-40-2](/img/structure/B14394050.png)
2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol is an organic compound that features a morpholine ring and a diphenylbutane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol typically involves the reaction of morpholine derivatives with diphenylbutane precursors. One common method involves the use of 1,2-amino alcohols and α-haloacid chlorides, followed by a sequence of coupling, cyclization, and reduction reactions . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
化学反应分析
Types of Reactions
2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学研究应用
2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol involves its interaction with specific molecular targets and pathways. The morpholine ring can act as a ligand, binding to various receptors or enzymes, thereby modulating their activity. This compound may also influence signal transduction pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- 1-(3’-{1-[2-(Morpholin-4-yl)ethyl]pyrazol-3-yl}[1,1’-biphenyl]-3-yl)ethan-1-one
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}
Uniqueness
2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol stands out due to its specific combination of a morpholine ring and a diphenylbutane backbone, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and industrial chemistry.
属性
CAS 编号 |
89646-40-2 |
|---|---|
分子式 |
C22H29NO3 |
分子量 |
355.5 g/mol |
IUPAC 名称 |
2-(2-morpholin-4-ylethyl)-1,1-diphenylbutane-1,4-diol |
InChI |
InChI=1S/C22H29NO3/c24-16-12-21(11-13-23-14-17-26-18-15-23)22(25,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21,24-25H,11-18H2 |
InChI 键 |
PRXBFGPADFFDMD-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCC(CCO)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,2'-Disulfanediylbis{5'-[2-chloro-4-(trifluoromethyl)phenoxy]-2'-nitro-6-(trifluoromethyl)-1,1'-biphenyl}](/img/structure/B14393999.png)


![4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one](/img/structure/B14394027.png)
![2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol](/img/structure/B14394042.png)





